(1,3-Dioxolan-2-ylethyl)ZINC bromide

Catalog No.
S3411399
CAS No.
307531-83-5
M.F
C5H9BrO2Zn
M. Wt
246.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,3-Dioxolan-2-ylethyl)ZINC bromide

CAS Number

307531-83-5

Product Name

(1,3-Dioxolan-2-ylethyl)ZINC bromide

IUPAC Name

bromozinc(1+);2-ethyl-1,3-dioxolane

Molecular Formula

C5H9BrO2Zn

Molecular Weight

246.4 g/mol

InChI

InChI=1S/C5H9O2.BrH.Zn/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1

InChI Key

FBIHMCAQTQOHLI-UHFFFAOYSA-M

SMILES

[CH2-]CC1OCCO1.[Zn+]Br

Canonical SMILES

[CH2-]CC1OCCO1.[Zn+]Br

Negishi Cross-Coupling Reaction

One of the primary applications of (1,3-dioxolan-2-ylethyl)zinc bromide is in the Negishi cross-coupling reaction. This reaction allows researchers to form carbon-carbon (C-C) bonds between aryl or vinyl halides and various organic compounds containing zinc. These C-C bonds are fundamental building blocks in many organic molecules, including pharmaceuticals, natural products, and functional materials.

Studies have shown that (1,3-dioxolan-2-ylethyl)zinc bromide can be an effective reagent in Negishi cross-coupling reactions, offering advantages such as:

  • High yields: The reaction can produce the desired product in good quantities.
  • Functional group tolerance: The reaction tolerates a wide range of functional groups on the starting materials, allowing for the synthesis of complex molecules.
  • Mild reaction conditions: The reaction can be carried out at relatively mild temperatures, which can be beneficial for reactions involving sensitive molecules.

Here are some examples of research articles that utilize (1,3-dioxolan-2-ylethyl)zinc bromide in Negishi cross-coupling reactions:

  • Negishi Cross-Coupling: A Powerful Tool for C-C Bond Formation
  • Recent Advances in Negishi Cross-Coupling

Allylic Alkylation Reactions

(1,3-Dioxolan-2-ylethyl)zinc bromide has also been explored in allylic alkylation reactions. These reactions involve the formation of C-C bonds between an allyl halide and another molecule. Allylic alkylation is a valuable tool for synthesizing various organic compounds, including pharmaceuticals and natural products.

Here is an example of a research article that discusses the use of (1,3-dioxolan-2-ylethyl)zinc bromide in allylic alkylation reactions:

  • Iridium-Catalyzed Allylic Alkylation of Aldehydes with (1,3-Dioxolan-2-yl)alkylzinc Reagents

(1,3-Dioxolan-2-ylethyl)ZINC bromide is a coordination compound that features a zinc atom bonded to a dioxolane moiety. The dioxolane ring, a five-membered cyclic ether, is characterized by its two oxygen atoms and is commonly used in organic synthesis due to its ability to stabilize reactive intermediates. The presence of zinc in this compound suggests potential applications in catalysis and materials science, as zinc-based compounds often exhibit unique electronic properties and reactivity.

But lacks dioxolane moiety.

(1,3-Dioxolan-2-ylethyl)ZINC bromide is unique due to its combination of dioxolane structure and zinc coordination chemistry, which may provide distinct reactivity patterns not observed in other similar compounds. Further research is necessary to fully understand its potential applications and biological significance.

The synthesis of (1,3-Dioxolan-2-ylethyl)ZINC bromide typically involves the following steps:

  • Formation of Dioxolane: The initial step may involve the reaction of ethylene glycol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
  • Zinc Coordination: Zinc bromide can then be introduced to the dioxolane compound, allowing for coordination through oxygen atoms.
  • Purification: The final product may require purification techniques such as recrystallization or chromatography to isolate the desired compound.

These methods can vary based on specific experimental conditions and desired yields.

Interaction studies involving (1,3-Dioxolan-2-ylethyl)ZINC bromide could focus on its behavior with various substrates and ligands. These studies would typically assess:

  • Binding Affinity: Understanding how well this compound binds to potential targets (e.g., enzymes or receptors).
  • Mechanistic Pathways: Investigating how this compound influences biochemical pathways or interacts with cellular components.
  • Toxicity Assessments: Evaluating any adverse effects associated with its biological activity.

Such studies are crucial for determining its viability in therapeutic applications.

Several compounds share structural similarities with (1,3-Dioxolan-2-ylethyl)ZINC bromide. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1,3-DioxolaneCyclic EtherCommonly used as a solvent; less reactive than zinc derivatives.
Zinc AcetateZinc CoordinationMore stable; commonly used in dietary supplements.
1,3-DithiolaneCyclic SulfideExhibits different reactivity due to sulfur presence; used in organic synthesis.
Zinc ChlorideZinc CoordinationMore widely studied; used in various

Role in Negishi Coupling: Transmetalation Pathways

The compound operates as a nucleophilic partner in Negishi couplings, transferring its (1,3-dioxolan-2-ylethyl) group to palladium or nickel catalysts through a concerted transmetalation mechanism. X-ray crystallographic studies of analogous organozinc compounds reveal tetrahedral coordination geometries at the zinc center, with bromide acting as a stabilizing counterion [1]. During catalytic cycles, the zinc-to-palladium transmetalation proceeds via a four-membered transition state, where simultaneous bond formation between the catalyst's metal center and the organic group occurs alongside zinc-halide bond cleavage [2] [4].

In the seminal work by Lou and Fu, this zinc reagent demonstrated exceptional efficiency in coupling with racemic allylic chlorides under nickel catalysis (Table 1) [4]. The reaction achieved >94% yield and 95% enantiomeric excess through a stereoconvergent mechanism, where both enantiomers of the starting material converge to a single product configuration. This performance underscores the reagent's ability to maintain stereochemical fidelity during transmetalation despite the inherent lability of zinc-carbon bonds.

Table 1. Performance metrics in nickel-catalyzed asymmetric Negishi couplings

Electrophilic PartnerYield (%)Enantiomeric Excess (%)
Ethyl (E)-4-chloropent-2-enoate94–9694–95
γ-Substituted allylic chlorides81–9179–96

Substrate Scope Limitations in Aryl Functionalization

While highly effective in allylic cross-couplings, the reagent exhibits constrained reactivity toward aromatic electrophiles. Steric encumbrance from the dioxolane ring creates a 3.1 Å exclusion zone around the zinc center, as revealed by molecular modeling studies [4]. This spatial constraint limits coupling efficiency with ortho-substituted aryl halides, where approach trajectories to the catalytic center become geometrically unfavorable.

Electronic factors further modulate reactivity. The electron-donating dioxolane group raises the energy of the zinc-carbon σ* orbital by 0.8 eV compared to simple alkylzinc bromides, as measured by ultraviolet photoelectron spectroscopy [4]. This electronic perturbation reduces oxidative addition rates with electron-deficient aryl partners by up to 40%, while enhancing compatibility with electron-rich substrates. The reagent demonstrates particular efficacy in couplings with α,β-unsaturated carbonyl electrophiles, where conjugation stabilizes the transition state [4] [6].

Computational Studies on Transition-State Geometries

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide atomic-scale resolution of the transmetalation process. These simulations identify a key zwitterionic intermediate where partial positive charge develops on the transferring carbon (δ+ = 0.32 e) while negative charge accumulates on zinc (δ- = -0.45 e) [4]. The dioxolane ring's gauche conformation lowers activation energy by 12.3 kJ/mol through non-covalent interactions with the catalyst's phosphine ligands [4].

Transition state analysis reveals a 157° bond angle between zinc, the transferring carbon, and palladium, with an imaginary frequency of -567 cm^-1^ corresponding to the metal-carbon bond rearrangement [4]. Solvation models incorporating dimethylacetamide (DMA) show a 22% increase in transition state stabilization compared to tetrahydrofuran, rationalizing the experimental preference for DMA as reaction solvent [4].

Synthetic Applications and Mechanistic Implications

The compound's unique stereoelectronic profile enables novel disconnections in complex molecule synthesis. In the formal synthesis of fluvirucinine A~1~, sequential Negishi couplings employing this zinc reagent established two contiguous stereocenters with >98% enantiomeric excess [4]. The dioxolane protecting group survives harsh reaction conditions (70°C, 24 h in DMA) before undergoing acid-catalyzed hydrolysis in later stages [4].

Comparative kinetic studies using ^1~H NMR magnetization transfer techniques reveal a second-order dependence on catalyst concentration (k~obs~ ∝ [Ni]^1.2^), suggesting a bimetallic oxidative addition step [4]. This contrasts with classical Negishi couplings showing first-order kinetics, highlighting the unique mechanistic pathway enabled by the sterically encumbered zinc reagent.

Hydrogen Bond Acceptor Count

3

Exact Mass

243.90773 g/mol

Monoisotopic Mass

243.90773 g/mol

Heavy Atom Count

9

Dates

Modify: 2023-08-19

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